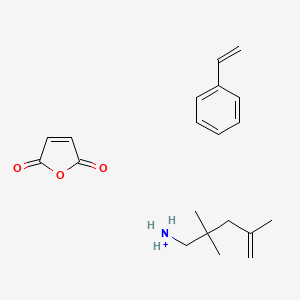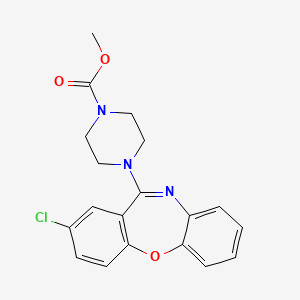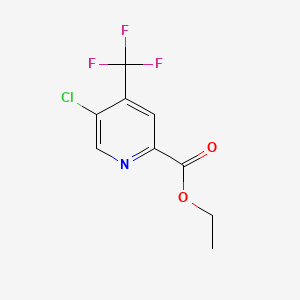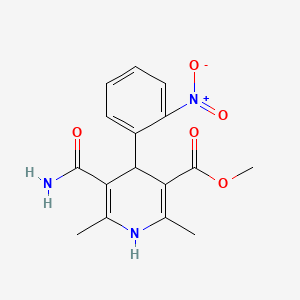
Nifedipina Monoamida
Descripción general
Descripción
Nifedipine Monoamide is a derivative of Nifedipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina . Nifedipine Monoamide, with the molecular formula C16H17N3O5, is characterized by its unique structure which includes a monoamide group, distinguishing it from its parent compound .
Aplicaciones Científicas De Investigación
Nifedipine Monoamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their derivatives.
Biology: Research on its interactions with cellular components helps in understanding its mechanism of action.
Medicine: It is investigated for its potential therapeutic effects in conditions like hypertension and angina.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Target of Action
Nifedipine Monoamide primarily targets L-type voltage-gated calcium channels . These channels are crucial for the regulation of calcium ion influx into cells, which is a key process in muscle contraction and neurotransmission .
Mode of Action
Nifedipine Monoamide acts as an inhibitor of these L-type voltage-gated calcium channels . By blocking these channels, it prevents the entry of calcium ions into cells during depolarization . This results in a reduction of peripheral arterial vascular resistance and dilation of coronary arteries . The overall effect is a decrease in blood pressure and an increase in the oxygen supply to the heart .
Biochemical Pathways
The action of Nifedipine Monoamide affects several biochemical pathways. Primarily, it impacts the calcium signaling pathway . By inhibiting calcium influx, it disrupts the normal signaling processes that rely on calcium ions, leading to changes in muscle contraction and neurotransmission . It also appears to influence metabolic processes in cells, such as mitochondrial respiration and ATP production .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nifedipine Monoamide are crucial for its bioavailability. Nifedipine undergoes hepatic metabolism via the CYP3A4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites . These properties influence the drug’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of Nifedipine Monoamide’s action are diverse. It has been shown to increase the frequency of spontaneous Ca2+ transients, growth cone size, and cluster-like formations of Cav2.2 channels . It also normalizes axon extension in certain neuron types . At the cellular level, Nifedipine Monoamide enhances glycolytic capacity in chondrocytes, suggesting that these cells can switch from oxidative phosphorylation to glycolysis in response to L-type voltage-operated calcium channel inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nifedipine Monoamide. For instance, the presence of surfactants can have varying impacts on the supersaturation of Nifedipine, affecting its solubility and thus its bioavailability . Additionally, the compound’s environmental risk is considered low based on its Predicted Environmental Concentration (PEC), which is under the EU action limit for environmental fate and effects analysis .
Análisis Bioquímico
Biochemical Properties
Nifedipine Monoamide, like Nifedipine, is expected to interact with various enzymes, proteins, and other biomolecules. Nifedipine blocks voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries .
Cellular Effects
Nifedipine has been reported to possess anti-inflammatory and immunosuppressive effects . It suppresses the generation of proinflammatory mediators by murine macrophages activated by lipopolysaccharide . It also influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nifedipine Monoamide, similar to Nifedipine, exerts its effects at the molecular level primarily through the inhibition of L-type calcium channels . This leads to a decrease in intracellular calcium levels, which can affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
Temporal Effects in Laboratory Settings
Studies on Nifedipine have shown that its responsiveness was consistent over time, with similar effects observed after the first dose and after 1 and 6 weeks of therapy .
Metabolic Pathways
Nifedipine is known to be extensively biotransformed to inactive metabolites, primarily due to hepatic metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nifedipine Monoamide can be synthesized through various methods. One common approach involves the reaction of Nifedipine with ammonia or an amine under controlled conditions to introduce the monoamide group. The reaction typically requires a solvent such as methanol or dichloromethane and may be facilitated by the use of catalysts or ultrasonic energy .
Industrial Production Methods: In industrial settings, the production of Nifedipine Monoamide often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Nifedipine Monoamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrophenylpyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different pharmacological properties .
Comparación Con Compuestos Similares
Nifedipine: The parent compound, primarily used for hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Similar to Nifedipine but with different pharmacokinetic properties.
Uniqueness: Nifedipine Monoamide is unique due to its monoamide group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in its absorption, distribution, metabolism, and excretion compared to its parent compound and other similar drugs .
Conclusion
Nifedipine Monoamide is a compound of significant interest due to its unique structure and wide range of applications in scientific research and medicine. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into the development of new therapeutic agents and drug delivery systems.
Propiedades
IUPAC Name |
methyl 5-carbamoyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-6-4-5-7-11(10)19(22)23/h4-7,14,18H,1-3H3,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOVLISSVULHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114709-68-1 | |
| Record name | Nifedipine monoamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114709681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIFEDIPINE MONOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH3ED8YHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


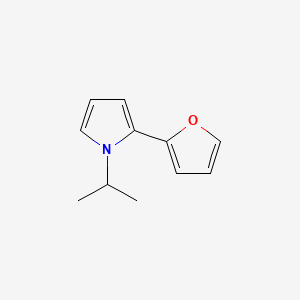

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
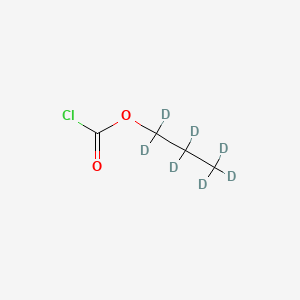
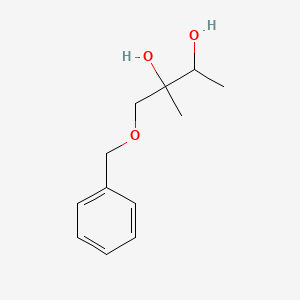

![(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one](/img/new.no-structure.jpg)


![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B570010.png)
